molecular formula C8H4O B12894587 2,4-Diethynylfuran CAS No. 189458-05-7

2,4-Diethynylfuran

Cat. No.: B12894587
CAS No.: 189458-05-7
M. Wt: 116.12 g/mol
InChI Key: AOTUYKVTEQHCDV-UHFFFAOYSA-N
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Description

2,4-Diethynylfuran is an organic compound with the molecular formula C8H4O. It is a derivative of furan, characterized by the presence of ethynyl groups at the 2 and 4 positions of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diethynylfuran can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a furan derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods: This includes using renewable resources and minimizing waste through efficient catalytic processes .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethynylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

2,4-Diethynylfuran has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Diethynylfuran exerts its effects depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transfer, making it suitable for use in electronic devices. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Ethynylfuran
  • 3-Ethynylfuran
  • 2,3-Diethynylfuran
  • 2,5-Diethynylfuran

Comparison: 2,4-Diethynylfuran is unique due to the specific positioning of the ethynyl groups, which influences its electronic properties and reactivity. Compared to other ethynylfurans, it has a distinct HOMO-LUMO gap, making it particularly suitable for certain applications in materials science and organic electronics .

Properties

CAS No.

189458-05-7

Molecular Formula

C8H4O

Molecular Weight

116.12 g/mol

IUPAC Name

2,4-diethynylfuran

InChI

InChI=1S/C8H4O/c1-3-7-5-8(4-2)9-6-7/h1-2,5-6H

InChI Key

AOTUYKVTEQHCDV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CO1)C#C

Origin of Product

United States

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